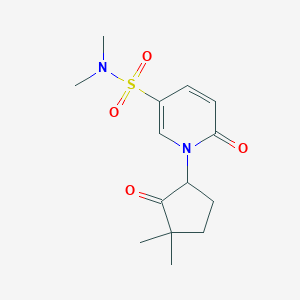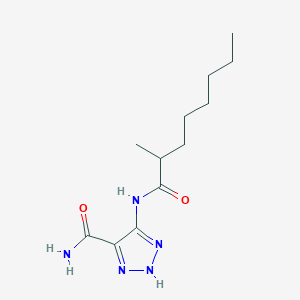![molecular formula C18H17F3N2O B7429581 5-[1-[4-(trifluoromethyl)phenyl]ethylamino]-3,4-dihydro-2H-isoquinolin-1-one](/img/structure/B7429581.png)
5-[1-[4-(trifluoromethyl)phenyl]ethylamino]-3,4-dihydro-2H-isoquinolin-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[1-[4-(trifluoromethyl)phenyl]ethylamino]-3,4-dihydro-2H-isoquinolin-1-one is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of isoquinolinones and has been found to exhibit various biochemical and physiological effects. In
作用机制
The mechanism of action of 5-[1-[4-(trifluoromethyl)phenyl]ethylamino]-3,4-dihydro-2H-isoquinolin-1-one involves the inhibition of protein kinases by binding to their active sites. This leads to the disruption of various cellular processes that are regulated by these kinases, ultimately leading to the death of cancer cells or the suppression of the immune system in autoimmune disorders.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the proliferation of cancer cells, and suppress the immune system in autoimmune disorders. Additionally, this compound has been found to exhibit anti-inflammatory and analgesic effects.
实验室实验的优点和局限性
One of the advantages of using 5-[1-[4-(trifluoromethyl)phenyl]ethylamino]-3,4-dihydro-2H-isoquinolin-1-one in lab experiments is its potent inhibitory activity against certain protein kinases, which makes it a valuable tool for studying various cellular processes. However, one of the limitations is that this compound may exhibit off-target effects, which can complicate the interpretation of results.
未来方向
There are several future directions in the field of research involving 5-[1-[4-(trifluoromethyl)phenyl]ethylamino]-3,4-dihydro-2H-isoquinolin-1-one. One area of research is the development of more potent and selective inhibitors of protein kinases using this compound as a lead. Additionally, further studies are needed to explore the potential therapeutic applications of this compound in various diseases, including cancer and autoimmune disorders. Finally, the use of this compound as a tool for studying various cellular processes and signaling pathways is an area of research that warrants further investigation.
Conclusion:
In conclusion, this compound is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of this compound in various fields of research.
合成方法
The synthesis of 5-[1-[4-(trifluoromethyl)phenyl]ethylamino]-3,4-dihydro-2H-isoquinolin-1-one involves the reaction of 4-(trifluoromethyl)phenethylamine with 3,4-dihydroisoquinolin-1(2H)-one in the presence of a catalyst. The reaction is carried out in a solvent under specific conditions, and the product is purified using various techniques such as column chromatography and recrystallization.
科学研究应用
The potential therapeutic applications of 5-[1-[4-(trifluoromethyl)phenyl]ethylamino]-3,4-dihydro-2H-isoquinolin-1-one have been explored in various scientific studies. One of the main areas of research is its use as an inhibitor of protein kinases, which play a crucial role in various cellular processes. This compound has been found to exhibit potent inhibitory activity against certain protein kinases, which makes it a potential candidate for the treatment of various diseases such as cancer and autoimmune disorders.
属性
IUPAC Name |
5-[1-[4-(trifluoromethyl)phenyl]ethylamino]-3,4-dihydro-2H-isoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O/c1-11(12-5-7-13(8-6-12)18(19,20)21)23-16-4-2-3-15-14(16)9-10-22-17(15)24/h2-8,11,23H,9-10H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCPXGAKALBPHIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(F)(F)F)NC2=CC=CC3=C2CCNC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(cyclohexylmethyl)-2-[[(2R)-2-methoxy-2-phenylacetyl]amino]-2-methylpropanamide](/img/structure/B7429508.png)
![Methyl 2-[3-[(6-methoxypyrazine-2-carbonyl)amino]phenyl]propanoate](/img/structure/B7429517.png)
![1-[3-(Morpholin-4-ylmethyl)piperidin-1-yl]-2-(3-oxo-2,4,4a,5,6,7,8,8a-octahydroquinoxalin-1-yl)ethane-1,2-dione](/img/structure/B7429520.png)
![4-(1H-benzimidazol-2-yl)-N-[1-(3,4-dimethylphenyl)-3-hydroxypropan-2-yl]butanamide](/img/structure/B7429531.png)
![N-(1,4-dihydroxy-5,5-dimethylhexan-2-yl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide](/img/structure/B7429535.png)

![methyl 1-[(2-cyclopropyl-6-oxo-1H-pyrimidin-4-yl)methyl]-5-nitro-6-oxopyridine-3-carboxylate](/img/structure/B7429557.png)
![methyl 2-[(2-hydroxycyclohexyl)methylsulfanyl]-1H-imidazole-5-carboxylate](/img/structure/B7429562.png)

![N-{4-[2,2,6-trimethyl-6-(trifluoromethyl)morpholine-4-carbonyl]phenyl}prop-2-enamide](/img/structure/B7429587.png)
![1-[(3,5-Difluoro-4-morpholin-4-ylphenyl)methyl]-2,3-dimethylguanidine;hydrobromide](/img/structure/B7429594.png)
![2-chloro-6-[1-(2,3-dihydro-1H-inden-5-yl)ethylsulfonylmethyl]pyridine](/img/structure/B7429597.png)
![N-[(1-aminocyclobutyl)methyl]-N'-[2-[2-(diethylamino)ethoxy]phenyl]oxamide](/img/structure/B7429604.png)
![N-(4-amino-3-methoxyphenyl)-2-[cyano(phenyl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7429612.png)
